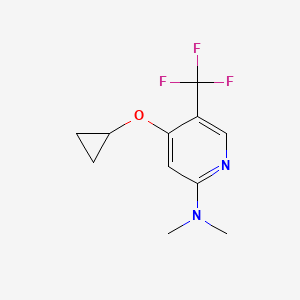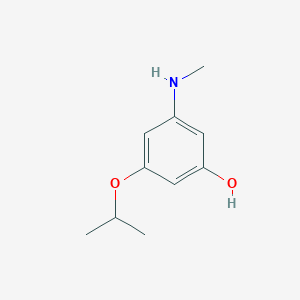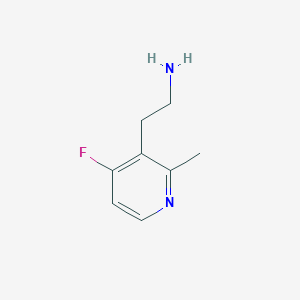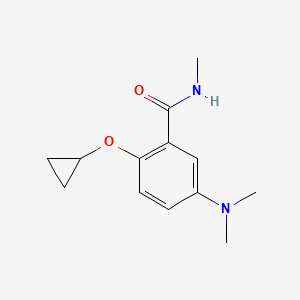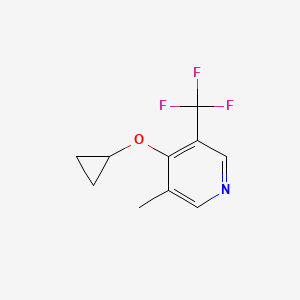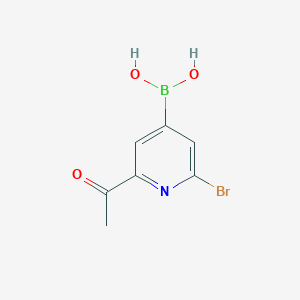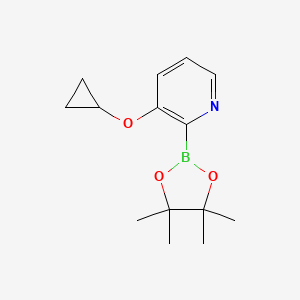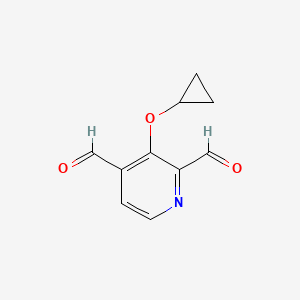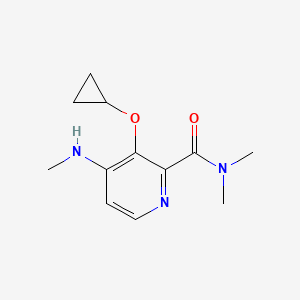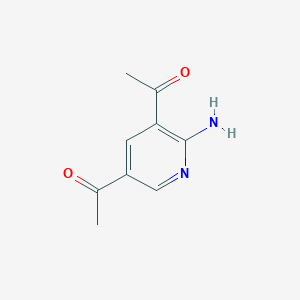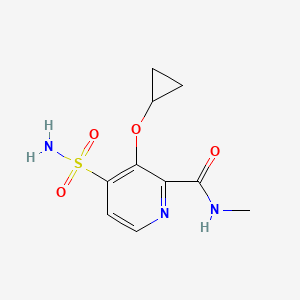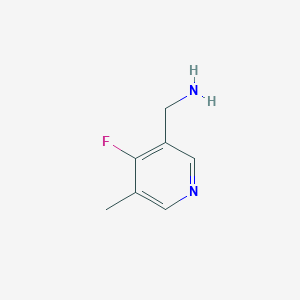
(4-Fluoro-5-methylpyridin-3-YL)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-5-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative with the molecular formula C7H9FN2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylpyridin-3-YL)methylamine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-5-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-5-methylpyridin-3-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of (4-Fluoro-5-methylpyridin-3-YL)methylamine involves its interaction with molecular targets such as potassium channels. As a potassium channel blocker, it binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This mechanism is particularly relevant in the context of neurological disorders such as multiple sclerosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
2-Fluoro-4-methylpyridine: Used as a precursor in the synthesis of various fluorinated compounds.
3,5-Difluoropyridine: A fluorinated pyridine with applications in medicinal chemistry and agrochemicals.
Uniqueness
(4-Fluoro-5-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker makes it particularly valuable in neurological research and drug development .
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(4-fluoro-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-10-4-6(2-9)7(5)8/h3-4H,2,9H2,1H3 |
InChI-Schlüssel |
UZERKNBUPRMWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


